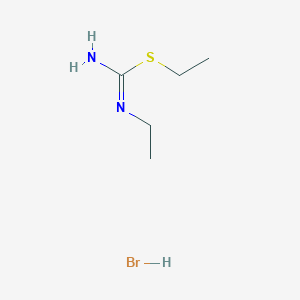
ethyl N'-ethylcarbamimidothioate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N’-ethylcarbamimidothioate;hydrobromide is a chemical compound with the molecular formula C5H12N2S·HBr. It is a derivative of carbamimidothioic acid and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-ethylcarbamimidothioate;hydrobromide typically involves the reaction of ethyl carbamimidothioate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7N2S+HBr→C5H12N2S⋅HBr
Industrial Production Methods
In an industrial setting, the production of ethyl N’-ethylcarbamimidothioate;hydrobromide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N’-ethylcarbamimidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N’-ethylcarbamimidothioate;hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In biochemical assays to study enzyme interactions and inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl N’-ethylcarbamimidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamimidothioate: A precursor in the synthesis of ethyl N’-ethylcarbamimidothioate;hydrobromide.
Methyl carbamimidothioate: Similar structure but with a methyl group instead of an ethyl group.
Propyl carbamimidothioate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl N’-ethylcarbamimidothioate;hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other carbamimidothioate derivatives. Its hydrobromide form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
52130-11-7 |
|---|---|
Fórmula molecular |
C5H13BrN2S |
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
ethyl N'-ethylcarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N2S.BrH/c1-3-7-5(6)8-4-2;/h3-4H2,1-2H3,(H2,6,7);1H |
Clave InChI |
GKHPIMSWLLQUMS-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(N)SCC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



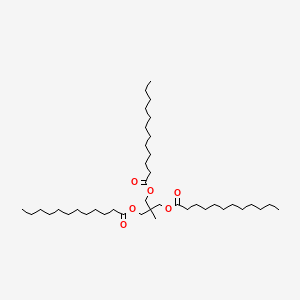
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
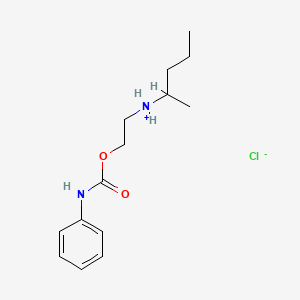
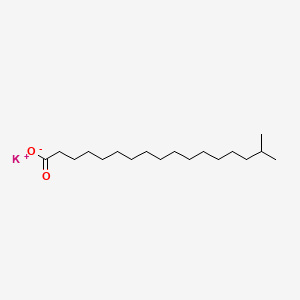




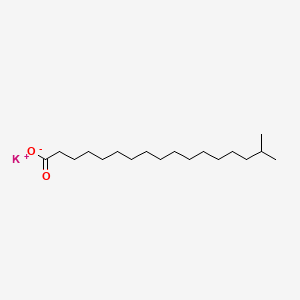
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
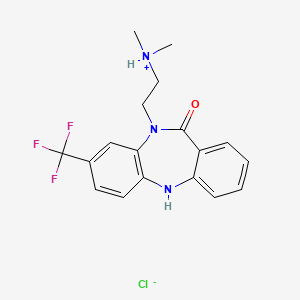
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
